molecular formula C19H24O3 B4918370 1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene

1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene

Cat. No.: B4918370
M. Wt: 300.4 g/mol
InChI Key: KNGPQYFJGBASHV-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3 It is a derivative of benzene, characterized by the presence of ethoxy and butoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene typically involves the reaction of 1-ethoxy-2-bromobenzene with 4-(4-methylphenoxy)butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The ethoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives with fewer oxygen-containing functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene
  • 1-ethoxy-2-[4-(4-chlorophenoxy)butoxy]benzene
  • 1-ethoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene

Uniqueness

1-Ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene is unique due to its specific combination of ethoxy and butoxy groups attached to the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-20-18-8-4-5-9-19(18)22-15-7-6-14-21-17-12-10-16(2)11-13-17/h4-5,8-13H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPQYFJGBASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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